6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
TM6008 is a prolyl hydroxylase inhibitor that protects against cell death after hypoxia.
Scientific Research Applications
Synthesis and Biological Screening
The compound 6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a part of a broader class of pyrimido[4,5-b]quinoline derivatives synthesized through cyclocondensation reactions. These compounds are synthesized using three-component one-pot synthesis methods involving 2-R1-6-aminopyrimidine-4-ones and other reagents in a water medium, facilitated by triethylbenzylammonium chloride. This synthetic pathway is notable for generating new derivatives that hold potential for biological screening due to their unique structural features (Hovsepyan, Karakhanyan, Israelyan, & Panosyan, 2018).
Interaction with Biological Molecules
Another critical area of research involving these compounds is their interaction with DNA and proteins, such as bovine serum albumin (BSA). Studies have shown that certain derivatives, particularly those involving bis(pyrimido[4,5-b]quinoline-4,6-diones) linked to various cores, can photocleave DNA under UV-A light and exhibit significant binding affinities towards CT-DNA and BSA. These interactions are essential for understanding the molecular basis of the biological activity of these compounds and their potential therapeutic applications. Molecular docking studies further support these findings by providing detailed insights into the binding mechanisms of these compounds with biological macromolecules (Ragheb, Abdelwahab, Darweesh, Soliman, Elwahy, & Abdelhamid, 2022).
Anticonvulsant Activity
Research into functional derivatives based on related chemical structures, such as pyrrolo[3,4-b]quinoline derivatives, has revealed that some synthesized compounds exhibit anticonvulsant activity. This finding opens up new avenues for the development of novel anticonvulsant drugs based on the structural frameworks of these compounds, highlighting the therapeutic potential of this class of chemicals (Sorokina, Alekseeva, Parshin, & Granik, 2007).
Luminescence and Basicity
The study of 10-dimethylamino derivatives of benzo[h]quinoline and benzo[h]quinazolines, which share a structural resemblance with the compound , has provided insights into their luminescent properties and high basicity. These compounds form chelated monocations and exhibit unique behaviors in their protonated states, contributing to their luminescence in the visible region. Such properties are of interest for developing fluorescent probes and materials based on these heterocyclic frameworks (Pozharskii, Ozeryanskii, Mikshiev, Antonov, Chernyshev, Metelitsa, Borodkin, Fedik, & Dyablo, 2016).
properties
IUPAC Name |
6-amino-1,3-dimethyl-5-(2-pyridin-2-ylquinoline-4-carbonyl)pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-25-19(22)17(20(28)26(2)21(25)29)18(27)13-11-16(15-9-5-6-10-23-15)24-14-8-4-3-7-12(13)14/h3-11H,22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOVHNYSCPDDJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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